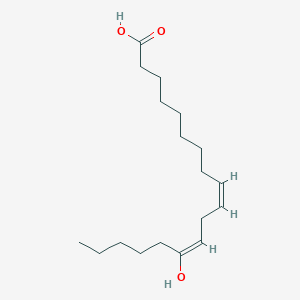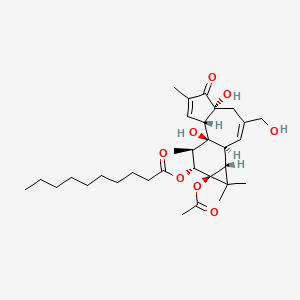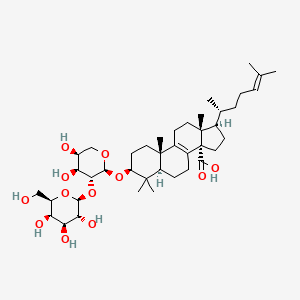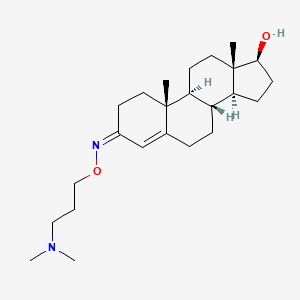
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid is a natural product found in Oryza sativa with data available.
Scientific Research Applications
Chemoenzymatic Synthesis
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid has been a subject of synthetic research. Johnson and Griengl (1997) demonstrated its synthesis using a hydroxynitrile lyase from Hevea brasiliensis, highlighting its potential in enzymatic processes (Johnson & Griengl, 1997).
Taste Properties in Food Products
Gläser et al. (2021) investigated the bitter taste contribution of lipids, including hydroxyoctadecadienoic acid isomers, in commercial pea-protein isolates. This study is significant in understanding the sensory properties of food products (Gläser et al., 2021).
Role in Fungal Biology
Garscha and Oliw (2007) explored the steric analysis of hydroxyoctadecadienoic acids produced by fungi. Their research provides insights into the role of these compounds in fungal metabolism and ecology (Garscha & Oliw, 2007).
Medical Research
Setty, Berger, and Stuart (1987) examined the influence of 13-hydroxyoctadeca-9,11-dienoic acid on thromboxane A2 synthesis in human platelets. This research contributes to the understanding of blood coagulation processes (Setty, Berger, & Stuart, 1987).
Biomimetic Nitration in Linoleic Acid Metabolism
Manini et al. (2008) studied the biomimetic nitration of (13S,9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid. This research is essential in understanding lipid modification pathways in biological systems (Manini et al., 2008).
properties
Product Name |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15+ |
InChI Key |
KJXHHTPQSFDEKB-ZKMIVQISSA-N |
Isomeric SMILES |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/O |
Canonical SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
synonyms |
13-hydroxylinoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)


![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)



![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242952.png)